molecular formula C10H12O2 B8770820 3-(4-Hydroxymethyl-phenyl)-propionaldehyde CAS No. 690264-15-4

3-(4-Hydroxymethyl-phenyl)-propionaldehyde

Cat. No. B8770820
CAS RN: 690264-15-4
M. Wt: 164.20 g/mol
InChI Key: XYRQKOIGTLRXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Hydroxymethyl-phenyl)-propionaldehyde is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
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properties

CAS RN

690264-15-4

Product Name

3-(4-Hydroxymethyl-phenyl)-propionaldehyde

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3-[4-(hydroxymethyl)phenyl]propanal

InChI

InChI=1S/C10H12O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-7,12H,1-2,8H2

InChI Key

XYRQKOIGTLRXEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC=O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.5 mL (152.8 mmol) allylalcohol, 18.8 g (62.2 mmol) Tetrabutylammonium chloride monohydrate, 12.8 g (152.8 mmol) NaHCO3 and 0.75 g (3.1 mmol) Pd(OAc)2 is added to a solution of 15.0 g (62.2 mmol) 4-iodobenzylalcohol in 100 mL DMF at RT under an N2 atmosphere and the reaction solution is heated to 60° C. for 3 h. The solvent is eliminated i.vac., the residue combined with 250 mL EtOAc and 80 mL water and suction filtered through a fibreglass filter. 80 mL NaCl solution are added to the filtrate, the phases are separated and the organic phase is dried over MgSO4. After the desiccant and solvent have been eliminated the residue is purified by column chromatography on silica gel (gradient: cyc/EtOAc 3:1 after cyc/EtOAc 1:1).
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

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